molecular formula C13H14N2 B3047060 (5-(m-Tolyl)pyridin-3-yl)methanamine CAS No. 1346691-47-1

(5-(m-Tolyl)pyridin-3-yl)methanamine

Cat. No.: B3047060
CAS No.: 1346691-47-1
M. Wt: 198.26 g/mol
InChI Key: KKVIRKXOUMXQJK-UHFFFAOYSA-N
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Description

(5-(m-Tolyl)pyridin-3-yl)methanamine: is an organic compound with the molecular formula C13H14N2 It is a derivative of pyridine, featuring a methanamine group attached to the 3-position of the pyridine ring and a m-tolyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(m-Tolyl)pyridin-3-yl)methanamine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the m-Tolyl Group: The m-tolyl group can be introduced via a Friedel-Crafts alkylation reaction, where toluene is reacted with a pyridine derivative in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Methanamine Group: The methanamine group can be introduced through a reductive amination reaction, where a pyridine aldehyde derivative is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (5-(m-Tolyl)pyridin-3-yl)methanamine can undergo oxidation reactions, where the methanamine group is oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form various derivatives, such as secondary or tertiary amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as acidic or basic environments.

Major Products:

    Oxidation: Imines, nitriles.

    Reduction: Secondary amines, tertiary amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: (5-(m-Tolyl)pyridin-3-yl)methanamine can be used as a ligand in coordination chemistry to form complexes with transition metals, which can act as catalysts in various organic reactions.

Biology:

    Biological Probes: The compound can be used as a building block for the synthesis of fluorescent probes or bioactive molecules for studying biological processes.

Medicine:

    Drug Development: Due to its structural features, this compound can be explored as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory diseases.

Industry:

    Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers or organic semiconductors, due to its electronic properties.

Mechanism of Action

The mechanism of action of (5-(m-Tolyl)pyridin-3-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The methanamine group can form hydrogen bonds or ionic interactions, while the pyridine ring can participate in π-π stacking or coordination with metal ions.

Comparison with Similar Compounds

    (5-(3-Methylphenyl)pyridin-2-amine): Similar structure but with the amine group at the 2-position of the pyridine ring.

    (5-(p-Tolyl)pyridin-3-yl)methanamine: Similar structure but with the tolyl group at the para position.

Uniqueness:

    Positional Isomerism: The position of the methanamine and m-tolyl groups on the pyridine ring can significantly influence the compound’s chemical reactivity and biological activity.

    Functional Group Diversity:

Properties

IUPAC Name

[5-(3-methylphenyl)pyridin-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-10-3-2-4-12(5-10)13-6-11(7-14)8-15-9-13/h2-6,8-9H,7,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVIRKXOUMXQJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CN=CC(=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60622287
Record name 1-[5-(3-Methylphenyl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346691-47-1
Record name 1-[5-(3-Methylphenyl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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